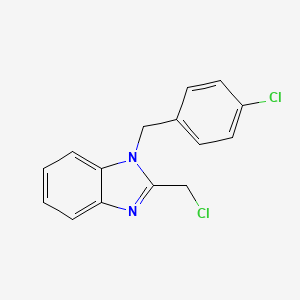
tert-butyl (3S,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (3S,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with an ethynyl group at the 3-position and a methoxy group at the 4-position The tert-butyl group is attached to the nitrogen atom of the pyrrolidine ring, and the carboxylate group is present as an ester
准备方法
叔丁基(3S,4S)-3-乙炔基-4-甲氧基吡咯烷-1-羧酸酯的合成通常涉及几个步骤,从市售原料开始。一种常见的合成路线包括以下步骤:
吡咯烷环的形成: 可以通过涉及适当前体的环化反应合成吡咯烷环。
乙炔基的引入: 乙炔基可以通过薗头耦合反应引入,该反应涉及在钯催化剂的存在下将炔烃与卤代烃偶联。
甲氧基化: 甲氧基可以通过使用甲醇作为亲核试剂的亲核取代反应引入。
酯化: 最后一步是将羧酸与叔丁醇酯化,形成叔丁基酯。
工业生产方法可能涉及优化这些步骤以提高产量和可扩展性。
化学反应分析
叔丁基(3S,4S)-3-乙炔基-4-甲氧基吡咯烷-1-羧酸酯可以进行各种化学反应,包括:
氧化: 可以使用高锰酸钾或四氧化锇等氧化剂将乙炔基氧化成羰基。
还原: 可以使用氢气在钯催化剂存在下的还原剂将乙炔基还原成烯烃或烷烃。
取代: 甲氧基可以通过亲核取代反应被其他亲核试剂取代。
水解: 酯基可以在酸性或碱性条件下水解,形成相应的羧酸和叔丁醇。
这些反应中使用的常见试剂和条件包括钯催化剂、氧化剂、还原剂和亲核试剂。从这些反应中形成的主要产物取决于所用特定反应条件和试剂。
科学研究应用
叔丁基(3S,4S)-3-乙炔基-4-甲氧基吡咯烷-1-羧酸酯有几个科学研究应用,包括:
化学: 它可以用作合成更复杂分子的构建模块,特别是在药物和农用化学品开发中。
生物学: 它可以作为生物化学研究中的探针或配体,以研究特定酶或受体的功能。
工业: 它可用于合成具有特定性质的特种化学品和材料。
作用机制
叔丁基(3S,4S)-3-乙炔基-4-甲氧基吡咯烷-1-羧酸酯的作用机制取决于其具体的应用。在生物化学研究中,它可能与特定的酶或受体相互作用,调节它们的活性。所涉及的分子靶标和途径可能因其使用环境而异。例如,作为配体,它可能与受体结合并改变其构象,从而导致下游信号通路发生变化。
相似化合物的比较
叔丁基(3S,4S)-3-乙炔基-4-甲氧基吡咯烷-1-羧酸酯可以与其他类似的化合物进行比较,例如:
叔丁基(3S,4S)-3-乙炔基-4-羟基吡咯烷-1-羧酸酯: 该化合物具有羟基而不是甲氧基,这会影响其反应性和与生物靶标的相互作用。
叔丁基(3S,4S)-3-乙炔基-4-氯吡咯烷-1-羧酸酯:
叔丁基(3S,4S)-3-乙炔基-4-氨基吡咯烷-1-羧酸酯: 该化合物具有氨基而不是甲氧基,这会显着改变其生物活性及其相互作用。
叔丁基(3S,4S)-3-乙炔基-4-甲氧基吡咯烷-1-羧酸酯的独特之处在于其官能团的特定组合,赋予其独特的化学和生物学特性。
属性
分子式 |
C12H19NO3 |
|---|---|
分子量 |
225.28 g/mol |
IUPAC 名称 |
tert-butyl (3S,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-6-9-7-13(8-10(9)15-5)11(14)16-12(2,3)4/h1,9-10H,7-8H2,2-5H3/t9-,10+/m0/s1 |
InChI 键 |
BTOZKYFVHAHDEX-VHSXEESVSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)OC)C#C |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)OC)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E,5E)-2-(Hydroxyimino)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11715227.png)
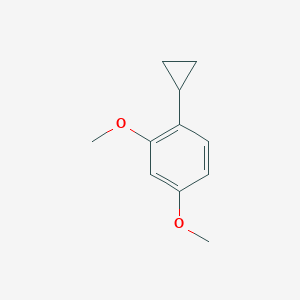
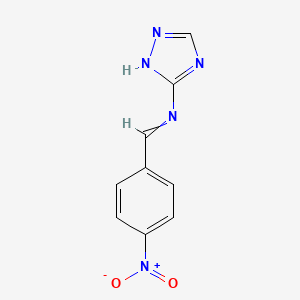
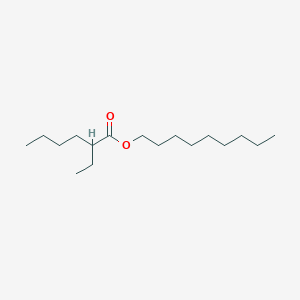
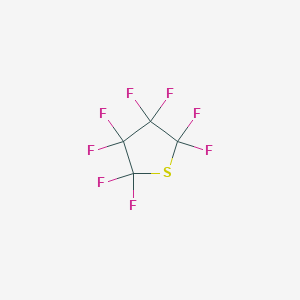



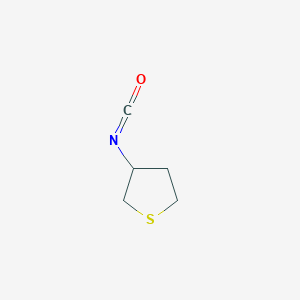
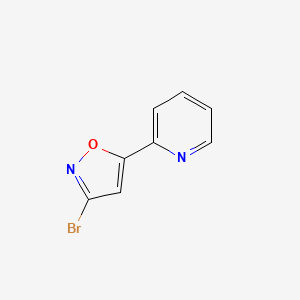

![(E)-N-{[3-(3-Nitrophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine](/img/structure/B11715298.png)
![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(2-methylphenyl)-3-oxopropanenitrile](/img/structure/B11715311.png)
